Product packaging for Dibenzo[b,e]fluoranthene(Cat. No.:CAS No. 2997-45-7)

Dibenzo[b,e]fluoranthene

Cat. No.: B8821077
CAS No.: 2997-45-7
M. Wt: 302.4 g/mol
InChI Key: OVYNMPKAJJJORA-UHFFFAOYSA-N
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Description

Dibenzo[b,e]fluoranthene is a useful research compound. Its molecular formula is C24H14 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2997-45-7

Molecular Formula

C24H14

Molecular Weight

302.4 g/mol

IUPAC Name

hexacyclo[14.7.1.02,7.08,24.010,15.017,22]tetracosa-1(23),2,4,6,8,10,12,14,16(24),17,19,21-dodecaene

InChI

InChI=1S/C24H14/c1-3-9-17-15(7-1)13-21-19-11-5-6-12-20(19)22-14-16-8-2-4-10-18(16)23(17)24(21)22/h1-14H

InChI Key

OVYNMPKAJJJORA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=CC6=CC=CC=C6C2=C35

Origin of Product

United States

Contextualization Within Polycyclic Aromatic Hydrocarbons Pahs Research

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. iarc.frcdc.gov They are formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. iarc.frcdc.govnih.gov PAHs are ubiquitous in the environment and are often found as complex mixtures rather than single compounds. cdc.govnih.gov Dibenzo[b,e]fluoranthene is one of many such compounds and is studied within the broader context of PAH research due to its presence in these mixtures and its potential environmental and health implications. iarc.frinchem.org Research into PAHs is significant because some members of this chemical class have been identified as carcinogenic in experimental animals. iarc.frnih.gov

Significance of Dibenzo B,e Fluoranthene in Academic Inquiry

De Novo Construction Approaches

De novo methods focus on building the this compound skeleton from simpler, more accessible precursors. These strategies often involve powerful bond-forming reactions that enable the assembly of the intricate polycyclic framework.

Palladium-Catalyzed Ring-Closing Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis of fluoranthene derivatives, including dibenzo- and naphtho-fluoranthenes. researchgate.netacs.org A key strategy involves an intramolecular triflate-arene coupling, which has been successfully employed to prepare fluoranthene, benzo[a]fluoranthene, and benzo[b]fluoranthene (B1141397) in high yields (84–91%). researchgate.net This method's utility has been further demonstrated in the synthesis of a library of twelve dibenzo- and naphtho-fluoranthene PAHs. researchgate.netacs.org The process typically involves the preparation of triflate intermediates in a multi-step sequence that includes a Suzuki coupling and dealkylation, followed by reaction with triflic anhydride. researchgate.net

Another palladium-catalyzed approach is the annulative π-extension of 1,8-dibromonaphthalene. beilstein-journals.org This can be achieved through a double C–H bond functionalization with specific arenes, proceeding via an intermolecular arylation followed by an intramolecular arylation. beilstein-journals.org A complementary method combines a Suzuki coupling with an intramolecular C–H activation, which is particularly useful when direct C–H activation of the benzene derivative is challenging. beilstein-journals.org These tandem reactions, utilizing catalysts like Pd(dppf)Cl₂, have proven effective for synthesizing a range of substituted fluoranthenes with good functional group tolerance. acs.org

Catalyst/ReagentPrecursorsProductYield (%)Reference
Bis(triphenylphosphine)palladium(II)chlorideAryl triflateBenzo[b]fluoranthene84–91 researchgate.net
PdCl(C₃H₅)(dppb)1,8-dibromonaphthalene, AreneFluoranthene derivativeVaries beilstein-journals.org
Pd(dppf)Cl₂1,8-diiodonaphthalene, Arylboronic acidSubstituted fluorantheneup to 78 acs.org

Intramolecular Photocyclization Reactions (Mallory Reaction)

The Mallory reaction, an intramolecular photocyclization of stilbene (B7821643) derivatives, is a well-established and efficient method for constructing phenanthrene (B1679779) and other polycyclic aromatic hydrocarbon frameworks. mdpi.comwikipedia.org This reaction proceeds via photochemical excitation of a stilbene-type precursor to a dihydrophenanthrene intermediate, which then aromatizes in the presence of an oxidant like iodine. wikipedia.orgnih.gov The process is initiated by UV irradiation, and while only the cis-isomer of the stilbene can cyclize, the trans-isomer can isomerize in situ under the reaction conditions. wikipedia.orgnih.gov

This methodology has been applied to the synthesis of fluorine-containing PAHs. For instance, dibenzoanthracene-type and benzoperylene-type fluorinated PAHs have been synthesized from a 1,4-distyrylbenzene-type precursor. mdpi.com The reaction of 1,2-diarylhexafluorocyclopentene derivatives in the presence of iodine under UV light (365 nm) also yields the corresponding phenanthrene structures. researchgate.net The choice of oxidant and reaction conditions can be crucial; for example, a full equivalent of iodine can prevent side reactions like methanol (B129727) elimination. nih.gov

Precursor TypeKey ReagentsProduct TypeNotesReference
1,4-distyrylbenzene derivativeIodine, UV light (365 nm)Dibenzoanthracene-type F-PAHCompetitive formation of benzoperylene-type structure mdpi.com
Stilbene derivativeIodine (catalyst), OxidantPhenanthrene/PAHcis-isomer cyclizes wikipedia.orgnih.gov
1,2-diarylhexafluorocyclopenteneIodine, UV light (365 nm)Dibromophenanthrene derivativeHigh yields researchgate.net

Cycloaddition Strategies (e.g., [2+2+2] cycloaddition, Diels-Alder)

Cycloaddition reactions provide an atom-efficient pathway to the fluoranthene core. The [2+2+2] cycloaddition, often catalyzed by transition metals like cobalt or rhodium, is a powerful method for synthesizing substituted benzene rings and can be adapted for fluoranthene synthesis. researchgate.netrsc.org This reaction involves the cyclotrimerization of alkynes. researchgate.net A cobalt-catalyzed [2+2+2] cycloaddition of 1,6-diynes with alkynes has been developed, offering high yields and excellent regioselectivity. researchgate.net Similarly, rhodium-catalyzed [2+2+2] cycloadditions of 1,8-dialkynylnaphthalenes with alkynes can produce di-, tri-, and tetra-substituted fluoranthenes in very high yields at room temperature. rsc.org

The Diels-Alder, or [4+2] cycloaddition, reaction is another cornerstone for fluoranthene synthesis. rsc.orgresearchgate.netresearchgate.net This strategy has been used to create substituted benzo[k]fluoranthenes by reacting symmetrical or unsymmetrical benzo[c]furans with acenaphthylene. researchgate.netresearchgate.net A subsequent acid-mediated dehydration and epoxide cleavage completes the aromatization. researchgate.net Formal [4+2] cycloadditions have also been reported, such as the reaction of ketone enolates with 2-pyrone derivatives, leading to multi-substituted fluoranthenes after acidic workup. rsc.org

Reaction TypeCatalysts/ReagentsPrecursorsProduct TypeReference
[2+2+2] CycloadditionCoI₂/dppe/Zn1,6-diynes, AlkynesPolyaryl-substituted fluoranthenes researchgate.net
[2+2+2] CycloadditionRh catalyst1,8-dialkynylnaphthalenes, AlkynesSubstituted fluoranthenes rsc.org
Diels-Alder [4+2]p-Toluenesulfonic acidBenzo[c]furans, AcenaphthyleneBenzo[k]fluoranthenes researchgate.netresearchgate.net
Formal [4+2] CycloadditionAcidKetone enolates, 2-Pyrone derivativesMulti-substituted fluoranthenes rsc.org

Lewis Acid-Catalyzed Cycloaromatization

Lewis acid-catalyzed reactions offer a transition-metal-free approach to polycyclic aromatic hydrocarbons. A Prins-type cycloaromatization catalyzed by Lewis acids has been successfully used to synthesize benzo[j]fluoranthene from accessible enol ether precursors. researchgate.netresearchgate.net The proposed mechanism involves the Lewis acid-catalyzed generation of an oxonium species, which then triggers the subsequent annulation and aromatization steps. researchgate.netresearchgate.net This method is operationally simple and can be performed under air-tolerant conditions, even on a gram scale. researchgate.net Similarly, Brønsted acid-catalyzed dehydrative cycloaromatization of specific carbonyl compounds in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) provides an efficient route to various PAHs, including phenacenes and triphenylenes. nii.ac.jp

Functionalization and Derivatization Strategies

Once the core fluoranthene structure is assembled, further modifications can be made to tune its properties. This often involves the introduction of heteroatoms into the aromatic system.

Introduction of Heteroatoms into the Fluoranthene Core

The strategic incorporation of heteroatoms such as nitrogen, oxygen, or sulfur into the fluoranthene framework can significantly alter the electronic and photophysical properties of the molecule. researchgate.netbeilstein-journals.org

MethodKey ReagentsPrecursorsProductNotesReference
Palladium-catalyzed C-H activationPalladium catalystBenzo[b]fluoranthene precursorN-doped Benzo[b]fluorantheneSelective introduction of nitrogen at four positions researchgate.net
Tandem Suzuki-Miyaura/C-H arylationPd(dppf)Cl₂1,8-diiodonaphthalene, 4-pyridylboronic acidAzafluorantheneYields of 64% (homogeneous) and 42% (heterogeneous) acs.org

Synthesis of Fluorine-Containing Analogues

The introduction of fluorine atoms into the framework of this compound can significantly alter its electronic and physical properties, making such analogues of great interest in materials science. The synthesis of these fluorinated derivatives often requires specialized methods to incorporate fluorine or fluoroalkyl groups into the polycyclic aromatic hydrocarbon (PAH) core. One effective strategy involves the intramolecular photocyclization of fluorine-containing stilbene-type precursors, a method known as the Mallory reaction. mdpi.comresearchgate.netnih.gov This approach allows for the construction of complex, fluorine-bearing aromatic systems from readily available fluorinated building blocks. mdpi.comresearchgate.netnih.gov

A key precursor for the synthesis of certain fluorine-containing PAHs is octafluorocyclopentene (B1204224) (OFCP). mdpi.comresearchgate.netnih.gov Through a series of addition-defluorination reactions with aryllithium reagents, multi-aryl-substituted hexafluorocyclopentene derivatives can be prepared. mdpi.comresearchgate.netnih.gov These molecules then serve as the direct precursors for photocyclization to yield the desired fluorinated polycyclic systems.

The general synthetic pathway begins with the reaction of OFCP with an aryllithium, such as phenyllithium (B1222949) (generated from bromobenzene (B47551) and n-butyllithium), to produce a mono-aryl heptafluorocyclopentene intermediate. A subsequent reaction with a different aryllithium, for instance, one bearing a linking group or another aromatic moiety, leads to a diaryl-substituted hexafluorocyclopentene. This molecule can be further elaborated to create a precursor suitable for an intramolecular double cyclization.

For example, a 1,4-distyrylbenzene-type precursor containing a central benzene ring linked to two hexafluorocyclopentene-stilbene moieties can be synthesized. mdpi.comresearchgate.netnih.gov The synthesis of such a precursor is a multi-step process, as outlined in the table below, starting from octafluorocyclopentene.

Table 1: Synthesis of a Fluorine-Containing Precursor for Photocyclization

StepReactantsReagents and ConditionsProductYield (%)
1Octafluorocyclopentene, Phenylmagnesium bromideTHF1-Phenyl-heptafluorocyclopentene64
21-Phenyl-heptafluorocyclopentene, 4-BromophenyllithiumTHF, -78 °C to rt1-(4-Bromophenyl)-2-phenyl-3,3,4,4,5,5-hexafluorocyclopentene52
31-(4-Bromophenyl)-2-phenyl-3,3,4,4,5,5-hexafluorocyclopentene, Lithiated 1-phenyl-heptafluorocyclopenteneTHF, -78 °C to rt1,4-Bis(1-(2-phenyl-3,3,4,4,5,5-hexafluorocyclopent-1-en-1-yl))benzene22

This data is adapted from a synthetic route for related fluorine-containing PAHs and illustrates a representative pathway. mdpi.comresearchgate.net

Once the precursor is synthesized, the crucial step is the intramolecular photocyclization (Mallory reaction). mdpi.comresearchgate.netnih.gov This reaction is typically carried out by irradiating a solution of the precursor with UV light, often in the presence of an oxidizing agent like iodine, to facilitate the final aromatization step. The cyclization of the stilbene-like units within the precursor leads to the formation of the rigid, fused polycyclic aromatic system. The specifics of the resulting structure, such as the formation of a this compound analogue, would depend on the precise structure of the starting precursor. While the primary examples in the literature using this method have led to dibenzoanthracene and benzoperylene derivatives, the underlying synthetic strategy is applicable to the generation of a variety of fluorine-containing PAHs. mdpi.comresearchgate.netnih.gov

The electron-withdrawing nature of the perfluorocyclopentene units incorporated into the final PAH structure significantly influences the electronic properties of the molecule, such as the absorption and emission spectra. mdpi.comnih.gov

Environmental Formation Mechanisms of Dibenzo B,e Fluoranthene

Biogenic and Diagenetic Formation

Polycyclic Aromatic Hydrocarbons (PAHs) can be introduced into the environment through various natural processes, broadly categorized as biogenic and diagenetic. canada.caresearchgate.net Diagenesis refers to the low to moderate temperature transformation of sedimentary organic material into fossil fuels and associated PAHs, such as those found in crude oil and coal. researchgate.netwho.intherts.ac.uk This process typically occurs under anaerobic conditions over geological timescales. biorxiv.org Common PAHs known to have significant diagenetic origins include perylene, retene, and certain derivatives of chrysene (B1668918) and phenanthrene (B1679779), which are formed from biogenic precursors like plant terpenes and other molecules from terrestrial higher plants. biorxiv.orgcsun.eduresearchgate.net

Direct biosynthesis, or biogenic formation, by microorganisms and plants is another natural pathway for some PAHs. csun.edu While the primary source of most environmental Dibenzo[b,e]fluoranthene is high-temperature combustion (pyrogenesis), evidence exists for its formation through these natural, low-temperature pathways.

Detailed Research Findings

Research has demonstrated that this compound and its isomers can be formed through both biological and geological processes, distinct from high-temperature combustion.

Biogenic Formation by Algae: A notable study identified the direct biosynthesis of Benzo[b]fluoranthene (B1141397), an isomer of this compound, by algae. In a controlled laboratory setting, algae that were provided with acetate (B1210297) labeled with carbon-14 (B1195169) as their only carbon source were shown to produce the compound. nih.gov This finding indicates a clear biogenic pathway, where simple organic molecules are assembled into complex PAH structures by living organisms.

Table 1: Biogenic Production of Benzo[b]fluoranthene by Algae

OrganismCarbon SourceCompound ProducedConcentration (dry weight)
Algae14C AcetateBenzo[b]fluoranthene3.70 µg/kg

This table summarizes the finding that algae can synthesize Benzo[b]fluoranthene from a simple acetate precursor, as reported in the Hazardous Substances Data Bank (HSDB). nih.gov

Diagenetic Formation in Fossil Fuels: The presence of this compound and its isomers within fossil fuels like coal and crude oil is attributed to diagenetic processes. who.int Over millions of years, organic matter from ancient plants and organisms buried in sediment undergoes slow chemical transformation under heat and pressure, leading to the formation of a complex mixture of hydrocarbons, including various PAHs. Therefore, the this compound found in unburned coal and petroleum deposits is considered to be of diagenetic origin. who.intnih.gov

Evidence from Sedimentary Records: Analysis of sediment cores provides a historical record of PAH deposition. Studies of these cores have revealed background concentrations of benzofluoranthenes in layers that predate widespread industrialization. psu.educhem-soc.si This natural background is understood to be a combination of PAHs from natural fires and those formed through in-situ diagenesis of biogenic material within the sediment. psu.edu For example, perylene, a five-ring PAH, is a well-established marker for diagenetic processes in sedimentary environments, originating from terrestrial plant debris. frontiersin.org While this compound is not typically used as a primary marker for diagenesis, its presence in deep, pre-industrial sediments points to natural formation pathways. psu.educhem-soc.si

Furthermore, natural products with a benzo[j]fluoranthene skeleton, another isomer of this compound, have been isolated from various fungal species. rsc.org This discovery lends support to the existence of biological pathways for the synthesis of the core benzofluoranthene structure in nature.

Environmental Transport and Distribution of Dibenzo B,e Fluoranthene

Atmospheric Transport Phenomena

In the atmosphere, Dibenzo[b,e]fluoranthene exists almost exclusively bound to particles, which facilitates its long-range transport and eventual deposition.

This compound, a member of the C24H14 PAH isomer group, demonstrates a strong affinity for atmospheric particles. Due to an extremely low estimated vapor pressure, its isomer dibenzo(a,e)fluoranthene is expected to exist solely in the particulate phase in the ambient atmosphere. nih.gov Research on urban aerosols has confirmed that C24H14 PAHs are primarily associated with accumulation mode particles, which have aerodynamic diameters between 0.14 and 1.9 micrometers (μm). dss.go.th

Studies conducted in urban environments like Beijing have reported that dibenzofluoranthene isomers are consistently detected in airborne particulate matter. oregonstate.edu In these studies, over 90% of the carcinogenic PAH load, including these high molecular weight compounds, was found concentrated on fine particulate matter (PM1.5). oregonstate.edu This strong adsorption to fine particles is a critical factor in their atmospheric residence time and potential for long-distance travel. pjoes.com

Table 1: Association of High Molecular Weight PAHs with Particulate Matter

PAH ClassPrimary Atmospheric PhaseAssociated Particle Size FractionReference
Dibenzo(a,e)fluorantheneParticulateN/A nih.gov
C24H14 PAHsParticulateAccumulation Mode (0.14-1.9 µm) dss.go.th
Carcinogenic PAHs (general)Particulate>90% on PM1.5 oregonstate.edu

The removal of this compound from the atmosphere occurs through both dry and wet deposition. nih.govresearchgate.net Particulate-bound PAHs are subject to dry deposition through gravitational settling and turbulent diffusion, and wet deposition, where they are scavenged from the atmosphere by precipitation (rain, snow, fog). researchgate.netbiorxiv.org The rate of deposition is influenced by particle size, meteorological conditions, and the nature of the receiving surface. biorxiv.org

While specific deposition data for this compound is limited, studies on analogous high molecular weight PAHs provide insight. For instance, the mean annual deposition rate for a related compound, Dibenzo[a,e]pyrene, was measured in an industrial area in Italy.

Table 2: Mean Annual Deposition Rates of Analogous High Molecular Weight PAHs

CompoundLocation TypeMean Annual Deposition Rate (ng m⁻² d⁻¹)Reference
Dibenzo[a,e]pyreneIndustrial Port Area0.5 mdpi.com
Benzo[b]fluoranthene (B1141397)Industrial Port Area10.3 mdpi.com
Benzo[b]fluorantheneRural Area (Košetice)~7.2 vtei.cz
Benzo[b]fluorantheneBurdened Area (Bystřice)~76.9 vtei.cz
*Calculated from annual deposition and percentage contribution.

Atmospheric deposition is a primary pathway for the entry of these compounds into terrestrial and aquatic ecosystems. researchgate.net

Particulate Matter Adsorption and Aerosol Association

Aquatic and Terrestrial Distribution Dynamics

Once deposited, this compound's hydrophobicity and resistance to degradation lead to its accumulation in soil and sediment.

In aquatic systems, this compound and other high molecular weight PAHs rapidly adsorb to suspended particulate matter due to their hydrophobic nature. frontiersin.org This process facilitates their transport and eventual deposition into bottom sediments. frontiersin.orgmdpi.com Sediments, therefore, act as a significant sink and a long-term reservoir for these contaminants. frontiersin.org

Studies of reservoir sediments have identified benzo(b)fluoranthene (B32983), an isomer, as one of the dominant PAHs, with accumulation rates strongly linked to the deposition of suspended particulate matter and organic carbon. mdpi.com In one study, the accumulation rate for the sum of four PAHs, including benzo(b)fluoranthene, ranged from 47.8 to 458 μg/m²d. mdpi.com The analysis of fish and sediments from the Persian Gulf also showed that high molecular weight PAHs, such as benzo(b)fluoranthene, were predominant components. researchgate.net Due to their persistence, these accumulated compounds in sediment can also act as a secondary source of pollution for the water column and are available for uptake by benthic organisms. frontiersin.org

Following atmospheric deposition onto land, this compound strongly partitions to the organic fraction of soil. Its high octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partitioning coefficient (Koc) indicate low mobility and bioavailability in soil pore water. nih.govccme.ca This strong sorption is a key factor in its persistence in the terrestrial environment. esaa.org

Research shows that high molecular weight PAHs like benzo[b]fluoranthene are among the most frequently detected and abundant PAHs in rural, urban, and industrial soils. service.gov.uk Their persistence is enhanced by their resistance to microbial degradation, a common trait for PAHs with four or more rings. nih.gov Ecotoxicity studies have demonstrated that the absence of toxic effects from compounds like benzo[b]fluoranthene on soil organisms can be explained by their limited water solubility and strong binding to soil, which limits their concentration in the biologically relevant pore-water phase. nih.gov

In the water column, the distribution of this compound between the dissolved phase and particulate matter is overwhelmingly shifted towards the latter. Models based on its physicochemical properties predict a very high Log Koc value for its isomer dibenzo(a,e)fluoranthene, suggesting it will be almost entirely adsorbed to suspended solids and sediment rather than being dissolved in the water. nih.gov

Chemical Reactivity and Environmental Degradation Pathways

Photochemical Transformation Pathways

Photochemical transformation is a significant degradation route for PAHs. europa.eu It involves both direct absorption of light and reactions with photochemically generated oxidants.

PAHs, including Dibenzo[b,e]fluoranthene, can absorb solar radiation, particularly at wavelengths above 290 nm, leading to their direct photodegradation. epa.govnih.gov This process involves the absorption of light energy by the molecule, which can excite it to a higher energy state. This excitation can lead to the breaking of chemical bonds and the ultimate decomposition of the compound. researchgate.net The efficiency of direct photolysis is influenced by factors such as the intensity of solar radiation and the medium in which the PAH is present (e.g., water, adsorbed to particles). epa.govresearchgate.net For many PAHs, direct photolysis in aquatic environments is considered an important fate process, especially for the dissolved fraction. ymparisto.fi

Photooxidation is a key degradation pathway for PAHs and can occur when the molecule, excited by light, reacts with oxygen. epa.gov A common initial product of the photooxidation of PAHs in solution is an endo-peroxide. ymparisto.fi These endo-peroxides are often unstable and can undergo further reactions, such as dealkylation and ring cleavage. ymparisto.fi Ultimately, these reaction pathways frequently lead to the formation of more stable products like quinones. epa.govymparisto.fi Singlet oxygen is often implicated as the primary oxidant in these photooxidation reactions. epa.gov The formation of quinones is a significant transformation, as these derivatives can also have their own environmental and toxicological implications. nih.gov

Direct Photolysis Mechanisms

Oxidative Degradation Mechanisms

In addition to photochemical reactions, this compound is subject to degradation by various atmospheric oxidants.

The reaction with photochemically-produced hydroxyl radicals (•OH) is a major atmospheric degradation pathway for vapor-phase PAHs. nih.govrsc.org The half-life for the reaction of vapor-phase benzo(b)fluoranthene (B32983) with •OH radicals in the air is estimated to be approximately 21 hours. nih.gov The mechanism typically involves the electrophilic addition of the •OH radical to the aromatic ring, forming a PAH-OH adduct. rsc.orgacs.org This adduct can then undergo further reactions, potentially leading to the formation of hydroxylated PAHs (OHPAHs), quinones, and ring-opened products. rsc.orgacs.org

Nitrate (B79036) radicals (NO3•), which are most prevalent during nighttime, also contribute to the degradation of PAHs. rsc.org The reaction pathway for PAHs with NO3• predominantly involves the addition of the radical to the aromatic system. rsc.org This can lead to the formation of nitro-PAHs (NPAHs). While reactions with •OH radicals are generally a more significant degradation process for most PAHs, nighttime reactions with NO3• can be a substantial source of nitro-PAH derivatives in the atmosphere. rsc.org

Ozone (O3) is another atmospheric oxidant that can react with PAHs. rsc.org Ozonolysis can lead to the formation of various oxidation products, including quinones and diones. nih.gov For instance, the ozonation of some PAHs has been shown to produce quinones and other ring-opened products. ymparisto.finih.gov The reaction can proceed through two main mechanisms: direct reaction with ozone or indirect reaction with radicals produced from the decomposition of ozone. researchgate.nettandfonline.com While generally considered less important than reactions with hydroxyl radicals for the atmospheric degradation of many PAHs, ozonolysis can be a significant removal pathway, particularly for PAHs adsorbed on particle surfaces. rsc.orgnih.gov

Table of Reaction Products and Intermediates

Degradation Pathway Reactant(s) Key Intermediates/Products
Direct Photolysis This compound, Light Excited-state molecules, decomposition fragments
Photooxidation This compound, Light, O₂ Endo-peroxides, Quinones
Reaction with •OH This compound, •OH PAH-OH adducts, Hydroxylated PAHs, Quinones
Reaction with NO₃• This compound, NO₃• Nitro-PAHs
Ozonolysis This compound, O₃ Quinones, Diones, Ring-opened products

Table of Chemical Compounds Mentioned

Compound Name
This compound
Endo-peroxides
Quinones
Hydroxyl radical
Nitrate radical
Ozone
Hydroxylated PAHs
Nitro-PAHs

Ozonolysis Processes

Biotransformation and Biodegradation Processes

The biological transformation of dibenzofluoranthenes is a critical pathway for their removal from the environment, although their complex structure often results in persistence.

Biotransformation: Studies on the metabolism of the carcinogen dibenzo[a,e]fluoranthene (B1203091), an isomer of the target compound, provide significant insight into potential biotransformation pathways. In vitro experiments using rat and mouse liver microsomes have shown that dibenzo[a,e]fluoranthene undergoes extensive metabolism involving up to three distinct oxidative attacks. nih.govoup.com The primary metabolites identified are phenols and dihydrodiols. aacrjournals.orgresearchgate.net

Key identified metabolites from dibenzo[a,e]fluoranthene incubation with liver microsomes include:

Phenols: 3-hydroxydibenzo[a,e]fluoranthene, 4-hydroxydibenzo[a,e]fluoranthene, and 7-hydroxydibenzo[a,e]fluoranthene. aacrjournals.orgresearchgate.net

Dihydrodiols: trans-3,4-dihydro-3,4-dihydroxy-dibenzo[a,e]fluoranthene and trans-12,13-dihydro-12,13-dihydroxy-dibenzo[a,e]fluoranthene. aacrjournals.orgresearchgate.net

Further metabolic steps can occur, leading to a complex array of products. For instance, secondary attacks on the dihydrodiols can lead to phenolic derivatives of the dihydrodiols or bis-dihydrodiols, such as 3,4,12,13-tetrahydro-3,4,12,13-tetrahydroxy-dibenzo[a,e]fluoranthene. nih.gov A catechol derivative, dibenzo[a,e]fluoranthene 3,4-catechol, has also been identified. nih.gov This multi-step process highlights the complexity of PAH biotransformation, which can lead to detoxification or, in some cases, activation to more carcinogenic forms like diol-epoxides. nih.govaacrjournals.org

Table 1: Identified Metabolites from the Biotransformation of Dibenzo[a,e]fluoranthene in Liver Microsomes

Metabolite ClassSpecific Compound IdentifiedReference
Phenols 3-hydroxydibenzo[a,e]fluoranthene aacrjournals.orgresearchgate.net
4-hydroxydibenzo[a,e]fluoranthene aacrjournals.orgresearchgate.net
7-hydroxydibenzo[a,e]fluoranthene aacrjournals.orgresearchgate.net
Dihydrodiols trans-3,4-dihydro-3,4-dihydroxy-dibenzo[a,e]fluoranthene aacrjournals.orgresearchgate.net
trans-12,13-dihydro-12,13-dihydroxy-dibenzo[a,e]fluoranthene aacrjournals.orgresearchgate.net
Tetraols 3,4,12,13-tetrahydro-3,4,12,13-tetrahydroxy-dibenzo[a,e]fluoranthene nih.gov
Catechols dibenzo[a,e]fluoranthene 3,4-catechol nih.gov

Biodegradation: High-molecular-weight PAHs like dibenzofluoranthenes are generally resistant to microbial degradation. epa.gov The process in soils and sediments is typically slow. epa.gov However, certain microorganisms, particularly fungi and some bacteria, have demonstrated the ability to degrade complex PAHs. nih.govfrontiersin.org Fungi, such as Stropharia rugosoannulata and Phanerochaete velutina, have been shown to be effective in degrading other complex aromatic compounds like chlorinated dioxins and furans in contaminated soil, suggesting a potential for degrading complex PAHs. nih.gov The degradation process often relies on the action of microbial enzymes like hydrolases, oxygenases, and peroxidases. researchgate.net While specific studies on the biodegradation of this compound are limited, the general principles of microbial degradation of hydrocarbons suggest that it would be a slow but possible environmental fate process. nih.gov

Heterogeneous Reactions on Environmental Matrices

PAHs associated with particulate matter in the atmosphere can undergo heterogeneous reactions with various oxidants, which is a significant degradation pathway. rsc.orgnih.gov These reactions occur on the surface of environmental matrices such as soot, silica (B1680970), and other mineral particles. rsc.org

Reaction with Ozone (O₃): The heterogeneous reaction of PAHs with ozone has been studied on various model surfaces. For PAHs adsorbed on silica particles, the reaction with ozone can be more rapid than corresponding gas-phase reactions. researchgate.netd-nb.info However, the reactivity varies significantly between different PAHs. Studies on benzo[b]fluoranthene (B1141397), a structural isomer, indicate that it is among the less reactive PAHs towards ozone when compared to compounds like benzo[a]pyrene. researchgate.net The presence of other organic compounds, such as fatty acid methyl esters found in biodiesel exhaust, can further decrease the reaction rates of some PAHs with ozone. researchgate.net

Reaction with Nitrogen Oxides (NOx): Heterogeneous reactions with nitrogen dioxide (NO₂) and nitrate radicals (NO₃) are important transformation pathways, especially in polluted urban environments, leading to the formation of nitro-PAHs. acs.orgnih.gov These reactions have been observed on surfaces like soot and silica. nih.gov The reaction of particle-bound PAHs with NO₃/N₂O₅ can be a significant source of nitro-PAHs. acs.org While gas-phase reactions initiated by OH or NO₃ radicals produce specific isomers (e.g., 2-nitrofluoranthene), heterogeneous reactions can yield different isomers (e.g., 3-nitrofluoranthene). nih.gov The reactivity and product distribution depend on the specific PAH, the oxidant, and the nature of the particle matrix. acs.orgd-nb.info

Reaction with Hydroxyl Radicals (OH): The hydroxyl radical is a highly reactive oxidant in the atmosphere. Heterogeneous reactions of particle-bound PAHs with OH radicals have been demonstrated. acs.org However, studies have shown that a significant fraction of PAHs on particles may be shielded from reaction, possibly by being incorporated into the particle matrix, which limits their accessibility to oxidants. rsc.org Despite the high reactivity of OH radicals, their very low concentrations in the atmosphere may make their contribution to the degradation of surface-bound PAHs less significant compared to oxidants like ozone and nitrate radicals under certain conditions. d-nb.info

Table 2: Summary of Heterogeneous Reactivity for Structurally Related PAHs on Environmental Matrices

PAHMatrixOxidantKey FindingsReference
Benzo[b]fluorantheneBiodiesel Exhaust PMO₃In the presence of fatty acid methyl esters, the reaction rate constant was among the lowest of the PAHs tested. researchgate.net
Multiple PAHsAmbient Particulate Matter (Beijing)O₃, NO₃/N₂O₅, OHO₃ exposure led to the highest relative degradation for most PAHs with >4 rings. NO₃/N₂O₅ was most effective for forming NPAHs. acs.org
NaphthaleneSilica, XAD-4 ParticlesO₃The nature of the particle significantly affects the reaction kinetics; reaction is faster than in the gas phase. d-nb.info
PyreneSilica ParticlesO₃Reacted completely within 10 minutes when fully available on the particle surface. acs.org
Multiple PAHsSoot ParticlesO₃, NO₂, OH, NO₃PAH half-lives are on the order of seconds to minutes, with NO₃ being dominant at night and O₃ during the day. d-nb.info

Spectroscopic Characterization of Dibenzo B,e Fluoranthene and Its Derivatives

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for characterizing the electronic transitions in PAHs. The absorption maxima (λmax) in the UV-Vis spectrum correspond to the electronic transitions between different energy levels within the molecule. For dibenzo[b,e]fluoranthene, a PAH with a molecular weight of 302 g/mol , the UV-Vis spectrum shows distinct absorption bands. nih.gov

Studies have been conducted to predict the locations of maximum absorbance for a group of 21 dibenzo and naphtho derivatives of fluoranthene (B47539) (C24H14). optica.orgresearchgate.net These studies are significant as they help in identifying and characterizing these compounds, some of which have not yet been synthesized. researchgate.net The annellation theory has been employed to predict the LMA of the UV-Vis spectral bands for these compounds. optica.orgresearchgate.net

In a study involving reversed-phase liquid chromatography (RPLC) with UV detection, the chromatogram for 23 PAHs with a molecular mass of 302 was obtained at a detection wavelength of 254 nm. nih.gov

Table 1: UV-Vis Absorption Maxima for this compound

CompoundSolvent/MethodAbsorption Maxima (λmax) (nm)
This compoundAcetonitrile (B52724)251, 277, 300 nih.gov

This table presents the reported absorption maxima for this compound in a specific solvent.

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence and fluorescence spectroscopy are highly sensitive methods used to study the emissive properties of PAHs like this compound. These techniques provide information on the electronic structure and the de-excitation pathways of excited molecules.

The emission spectrum of a compound reveals the wavelengths at which it emits light after being excited by a higher energy source. For this compound, the fluorescence emission maxima have been identified in various studies. nih.gov The analysis of these emission maxima is critical for the unambiguous identification of isomers, especially in complex mixtures like coal tar samples (SRM 1597a). nih.gov

Stop-flow room-temperature fluorescence (RTF) spectra have been effectively used to analyze PAHs with a molecular mass of 302. nih.gov By stopping the chromatographic flow, detailed excitation and emission spectra can be recorded for individual compounds as they elute. nih.gov

Table 2: Fluorescence Emission and Excitation Maxima for this compound

CompoundSolvent/MethodExcitation Wavelengths (nm)Emission Wavelengths (nm)
This compoundAcetonitrile251, 277, 300406, 429 nih.gov

This table summarizes the excitation and emission maxima for this compound.

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is an intrinsic property of a fluorophore and can be used for its identification. nih.gov The fluorescence lifetimes of fluoranthene derivatives can be tuned by altering their substitution pattern, with reported lifetimes ranging from 6 to 33 ns. researchgate.netresearchgate.net For fluoranthene itself, the lifetime in solution shows a slight inverse relationship with the solvent's dielectric constant. researchgate.net At 77K in frozen solvents, the lifetime is relatively consistent. researchgate.net

To enhance selectivity and resolve complex mixtures of PAHs, advanced fluorescence techniques are employed.

Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS): This high-resolution technique, performed at cryogenic temperatures (e.g., 4.2 K in an n-octane matrix), provides highly resolved spectra with distinct fluorescence lifetimes. researchgate.netsci-hub.se This allows for the unambiguous determination of isomers even when they co-elute in chromatography. researchgate.netucf.edumdpi.com LETRSS has been successfully used for the analysis of dibenzopyrene isomers and other high-molecular-weight PAHs in various samples, including HPLC fractions and water. researchgate.net The method involves wavelength time matrices that provide simultaneous spectral and lifetime information.

Constant-Energy Synchronous Fluorescence Spectroscopy (CESFS): In CESFS, both the excitation and emission monochromators are scanned simultaneously while maintaining a constant energy difference. tandfonline.com This technique simplifies spectra, reduces interference, and can be used for the analysis of co-eluting PAHs. griidc.orggriidc.org Datasets of CESFS spectra for various PAHs, including this compound, extracted from standard reference materials have been compiled to investigate its feasibility for analyzing complex mixtures. griidc.orggriidc.org

Fluorescence Lifetimes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) of the protons in the ¹H NMR spectrum are indicative of their electronic environment. While specific ¹H NMR data for this compound is not detailed in the provided search results, related studies on similar PAH structures demonstrate the utility of this technique. For instance, the ¹H NMR spectrum of dihydro-5,5a-dibenzo[a,e]fluoranthene was analyzed to understand its structure, showing distinct signals for its aliphatic protons. cdnsciencepub.com The structural elucidation of synthesized dibenzo- and naphtho-fluoranthene isomers has been performed using NMR, among other techniques. researchgate.net

Carbon (¹³C) NMR Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of complex organic molecules like this compound. The chemical shift of each carbon atom provides information about its local electronic environment. In polycyclic aromatic hydrocarbons (PAHs), the chemical shifts are influenced by factors such as ring currents, substitution patterns, and steric effects.

For substituted derivatives, the chemical shifts of the carbons near the substituent are significantly affected. The magnitude and direction of this shift (upfield or downfield) depend on the electronic nature of the substituent. For instance, electron-donating groups typically cause an upfield shift (shielding), while electron-withdrawing groups cause a downfield shift (deshielding) of the attached and nearby carbons. rsc.org

In a study of various dibenzobarrelene, anthraquinone, and anthracene (B1667546) derivatives, the assignment of aromatic carbon chemical shifts was achieved by correlating them with the shifts of corresponding ortho-disubstituted benzenes. copat.de A similar approach could be used for derivatives of this compound.

Table 1: Representative ¹³C NMR Chemical Shifts for Related Polycyclic Aromatic Hydrocarbons

CompoundCarbon PositionChemical Shift (ppm)
Benzo[b]fluoranthene (B1141397)Aromatic Carbons120-140 (approx.)
Benzo[k]fluoranthene (B33198)Aromatic Carbons120-145 (approx.)
Dibenzo[a,e]fluoranthene (B1203091)Aromatic Carbons120-150 (approx.)

Fluorine (¹⁹F) NMR Analysis (for fluorinated analogues)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally sensitive technique for the analysis of fluorinated organic compounds. scholaris.canih.gov Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the large chemical shift range make it an ideal tool for characterizing fluorinated analogues of this compound. nih.gov The absence of naturally occurring fluorinated compounds minimizes background interference, making ¹⁹F NMR particularly useful for analyzing complex mixtures. scholaris.canih.gov

The chemical shift of a fluorine atom is highly sensitive to its electronic environment, allowing for the differentiation of fluorine atoms in various positions on the this compound core. Furthermore, spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides valuable structural information, helping to elucidate the connectivity of the molecule. nih.gov

While specific ¹⁹F NMR data for fluorinated this compound analogues were not found in the search results, the principles of the technique are well-established. For example, a method for the chiral analysis of fluorine-containing compounds using ¹⁹F NMR has been demonstrated, highlighting its utility in stereochemical assignments. bohrium.com For environmental analysis, ¹⁹F NMR has been used to detect and quantify fluorinated acids in water samples, showcasing its sensitivity for trace analysis. nih.gov A set of complementary NMR experiments centered on ¹⁹F can provide a wealth of data, including ¹H, ¹³C, and ¹⁹F chemical shifts, as well as various coupling constants, enabling the complete structural elucidation of fluorinated molecules, even within complex mixtures. nih.govrsc.org

Studies on Persistent Carbocations and Charge Delocalization

The study of persistent carbocations of polycyclic aromatic hydrocarbons (PAHs) in superacid media provides significant insight into their electronic structure and reactivity. When a PAH like this compound is protonated in a superacid, a stable carbocation can be formed, which can then be characterized by NMR spectroscopy.

The ¹H and ¹³C NMR chemical shifts of the carbocation, when compared to the neutral precursor, reveal the extent of positive charge delocalization within the aromatic system. A significant downfield shift (deshielding) of specific carbon and proton signals indicates a higher positive charge density at those positions. researchgate.net This charge delocalization is a key factor in stabilizing the carbocation. libretexts.org

For instance, in studies of carbocations derived from other PAHs like 7-phenylbenzo[k]fluoranthene (B103953), protonation occurred at a specific carbon, and the positive charge was found to be delocalized over several carbons in the naphthalenium unit. researchgate.net Similarly, in protonated hetero-PAHs, the positive charge delocalization was mapped using experimental changes in ¹³C NMR chemical shifts (Δδ¹³C). researchgate.net These studies often find that the positive charge is not uniformly distributed but is concentrated at specific sites within the molecule.

While no specific studies on the persistent carbocations of this compound were found, research on related structures like benzo[k]fluoranthene and dibenzo[j,l]fluoranthene (B1623591) has shown the formation of stable oxidation dications. acs.org In these dications, the charge delocalization was extensive, and the total deshielding observed in the ¹³C NMR spectrum was consistent with the formation of a dicationic species. acs.org DFT calculations are often used in conjunction with experimental NMR data to predict the most stable carbocation structures and to corroborate the observed chemical shifts and charge distributions. researchgate.netnih.gov

Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of polycyclic aromatic hydrocarbons (PAHs), including this compound. nih.govshimadzu.com This method combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. In GC, a sample is vaporized and passed through a long capillary column with a specific stationary phase. Different compounds travel through the column at different rates depending on their volatility and interaction with the stationary phase, leading to their separation.

For PAHs, which often exist as complex mixtures of isomers, the choice of the GC column is critical. Isomers of this compound, such as benzo[b]fluoranthene, benzo[j]fluoranthene, and benzo[k]fluoranthene, have the same molecular weight and can be challenging to separate. gcms.cz Specialized capillary columns, such as those with phenyl-substituted methylpolysiloxane or liquid crystalline dimethylpolysiloxane phases, have been developed to improve the separation of these isomers. nih.gov

Once separated by the GC, the compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a mass spectrum that serves as a molecular fingerprint. For this compound (molecular weight 302.38 g/mol ), the molecular ion peak at m/z 302 would be prominent. However, many PAH isomers produce very similar mass fragmentation patterns, making their unambiguous identification by mass spectrometry alone difficult. nih.gov Therefore, the combination of the retention time from the GC and the mass spectrum from the MS is crucial for positive identification. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) offers a significant advantage over standard mass spectrometry for the analysis of complex mixtures containing compounds like this compound. HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule from its exact mass.

For this compound, with a molecular formula of C₂₄H₁₄, the theoretical exact mass can be calculated with high precision. This allows it to be distinguished from other compounds that may have the same nominal mass but a different elemental composition. This capability is particularly useful in the analysis of environmental or biological samples where a multitude of compounds may be present.

HRMS has been successfully employed in the analysis of PAHs in various matrices. For instance, it has been used to identify and quantify PAH isomers in aerosol mass spectra from engine exhaust. tandfonline.com In another application, HRMS methods were developed for the detection of dispersants and the molecular-level characterization of complex surfactants. researchgate.net While specific HRMS data for this compound was not detailed in the provided search results, the technique's ability to provide unambiguous molecular formula confirmation is invaluable for its identification, especially when chromatographic separation from isomers is incomplete.

Fragmentation Pattern Analysis

In mass spectrometry, particularly with electron ionization (EI), molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. The resulting pattern of fragment ions is characteristic of the molecule's structure and can be used for its identification.

For polycyclic aromatic hydrocarbons (PAHs) like this compound, the fused aromatic ring system is highly stable. Consequently, the most abundant ion in the mass spectrum is typically the molecular ion (M⁺·). Fragmentation is generally limited due to the stability of the ring system. When fragmentation does occur, it often involves the loss of one or more hydrogen atoms or the cleavage of larger fragments in substituted derivatives.

A significant challenge in the analysis of PAH isomers is that they often exhibit virtually identical mass fragmentation patterns. nih.gov For example, isomers of molecular weight 302, which includes this compound, show very similar fragmentation, making their differentiation by mass spectrometry alone nearly impossible. nih.gov

However, tandem mass spectrometry (MS/MS) can provide more detailed structural information. In MS/MS, the molecular ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This technique can sometimes reveal subtle differences in the fragmentation pathways of isomers. For example, in the analysis of PAHs in palm oil, a GC-MS/MS method using multiple reaction monitoring (MRM) was established for the qualitative and quantitative determination of several PAHs, including benzo[b]fluoranthene. gcms.cz While specific fragmentation data for this compound is not provided, the general pattern for PAHs is a dominant molecular ion with limited fragmentation.

X-ray Crystallographic Analysis

X-ray crystallography is a definitive technique for elucidating the three-dimensional structure of crystalline solids at an atomic level. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, offering unparalleled insights into the molecular conformation and intermolecular interactions of polycyclic aromatic hydrocarbons (PAHs) like this compound and its derivatives.

Detailed Research Findings

While comprehensive crystallographic data for the parent this compound is not extensively detailed in readily available literature, analyses of its derivatives and related isomers provide significant understanding of the structural characteristics of this class of compounds.

Research on fluoranthene derivatives has shown that the rigid, planar structure of the fluoranthene core is conducive to strong π-π stacking interactions. This characteristic is crucial for applications in materials science, particularly for organic electronics. For instance, the introduction of dicyano-substituted fluoranthene as a core in hole-transporting materials leads to highly ordered and dense molecular packing in the solid state. In one such derivative, BTF4, a quasi-three-dimensional herringbone assembly is formed. researchmap.jp

The crystal structure analysis of π-extended fluoranthene imide derivatives, such as N-(n-octyl)-benzo[k]fluoranthene imide (BFI) and N-(2-ethylhexyl)-7,8,9,10-tetraphenylfluoranthene imide (TPFI), reveals that the core π-skeletons maintain a high degree of planarity. These molecules tend to form dimeric structures within the crystals, influenced by intermolecular forces. acs.org

The structural determination of complex PAH by-products, such as benzo[e]dinaphtho[2,3-a;1′,2′,3′,4′-ghi]fluoranthene, has been accomplished using 3D electron diffraction, a technique complementary to X-ray crystallography for submicrometric single crystals. This method allowed for the direct determination of the molecular conformation where classical spectroscopic methods were insufficient. nih.govresearchgate.net

The table below presents an example of crystallographic data obtained for a related dibenzo-PAH, Dibenzo[cde,opq]rubicene, illustrating the type of detailed structural information that can be derived from such analyses. nih.gov

Crystallographic Parameter Dibenzo[cde,opq]rubicene
Chemical Formula C₃₀H₁₄
Formula Weight 374.41 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.198(3)
b (Å) 3.8562(5)
c (Å) 16.196(4)
β (°) ** 106.75(2)
Volume (ų) 849.1(3)
Z (molecules/unit cell) 2
Calculated Density (g/cm³) **1.464
Temperature (K) 100

This data is for Dibenzo[cde,opq]rubicene and is provided as an illustrative example of crystallographic data for a complex dibenzo-polycyclic aromatic hydrocarbon. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures. For PAHs such as Dibenzo[b,e]fluoranthene, several chromatographic methods are employed, each offering distinct advantages in terms of resolution, speed, and applicability to different sample types. researchgate.netuad.ac.id

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like PAHs. epa.gov The choice of column is critical for achieving the necessary separation of isomeric compounds. epa.govshimadzu.com

Packed Columns: Historically used, packed columns can provide baseline separation for many PAHs. However, they often struggle to resolve certain isomeric pairs. epa.govepa.gov For instance, EPA Method 8100 notes that packed columns cannot adequately resolve the pair of benzo(b)fluoranthene (B32983) and benzo(k)fluoranthene. epa.govepa.gov A common packed column mentioned in EPA Method 610 is 3% OV-17 on Chromosorb W-AW-DCMS. epa.gov

Capillary Columns: High-efficiency capillary columns are now the preferred choice for GC analysis of PAHs due to their superior resolving power. epa.govnih.gov They can separate a wide range of PAHs, including many isomers that co-elute on packed columns. epa.govepa.gov Research has shown that capillary GC can effectively separate dibenzo/naphtho-fluoranthenes from dibenzo/naphtho-pyrenes. researchgate.net The TraceGOLD TG-PAH capillary column (60 m × 0.25 mm × 0.10 µm) has been used to separate 41 different PAHs in under 30 minutes. thermofisher.com Similarly, the Rtx-35 column has demonstrated the ability to separate 35 out of 36 PAH compounds, with only chrysene (B1668918) and triphenylene (B110318) remaining unresolved. shimadzu.com

Table 1: Comparison of GC Column Types for PAH Analysis

Feature Packed Columns Capillary Columns
Resolving Power Lower; may not separate critical isomer pairs like benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene (B33198). epa.govepa.gov Higher; provides superior separation of complex PAH mixtures and isomers. epa.govepa.gov
Common Use Traditional methods; suitable when unresolved pairs can be reported as a sum. epa.govepa.gov Modern standard methods for detailed PAH analysis. epa.govthermofisher.com

| Example Column | 1.8 m x 2 mm ID glass, packed with 3% OV-17 on Chromosorb W-AW-DCMS. epa.gov | 60 m x 0.25 mm x 0.10 µm TraceGOLD TG-PAH. thermofisher.com |

High-Performance Liquid Chromatography (HPLC) is another powerful and widely used technique for PAH analysis, often preferred for its high specificity when combined with certain detectors. thermofisher.com It is particularly effective for separating non-volatile or thermally unstable compounds.

Reversed-Phase (RP-HPLC): This is the most common HPLC mode for PAH analysis. researchgate.net It typically uses a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, and a polar mobile phase, like a water/acetonitrile (B52724) gradient. thermofisher.comnih.gov RP-HPLC has demonstrated a unique selectivity for separating PAH isomers that are often difficult to resolve by GC, such as chrysene and benz[a]anthracene. nih.gov Specialty columns have been developed to optimize the separation of the 16 EPA priority pollutant PAHs. lcms.cz For instance, a polymeric C18 stationary phase has been used to separate 23 different PAH isomers with a molecular mass of 302, including this compound. nih.gov

Normal-Phase (NP-HPLC): While less common for routine PAH analysis, normal-phase liquid chromatography can be used as a fractionation procedure prior to other analyses. nih.gov For example, a semi-preparative aminopropyl (NH₂) column has been used in a normal-phase mode to fractionate coal tar samples before analysis by GC/MS or RP-HPLC with fluorescence detection. nih.gov

Thin-Layer Chromatography (TLC) is a versatile and cost-effective method for separating PAHs. uad.ac.idyorku.ca Modern high-performance TLC (HPTLC) offers improved resolution and sensitivity. uad.ac.id TLC, often coupled with fluorescence detection, can be used for both screening and quantitative analysis. yorku.caasn.sn A method has been developed using a preliminary group separation on aluminum oxide followed by resolution on acetylated cellulose (B213188) to quantitatively isolate isomeric PAHs from particulate matter. yorku.ca Another approach uses caffeine-impregnated HPTLC silica gel plates to separate PAHs, including benzo[b]fluoranthene. uad.ac.id

High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-Phase, Normal-Phase)

Detector Systems in Chromatographic Analysis

The detector is a critical component of any chromatographic system, responsible for sensing the analytes as they elute from the column. The choice of detector influences the sensitivity and selectivity of the analysis. ingenieria-analitica.com

The Flame Ionization Detector (FID) is a common and robust detector used in gas chromatography. epa.govepa.gov It is considered a universal detector for organic compounds and measures the ions produced when compounds are burned in a hydrogen-air flame. epa.gov EPA methods, such as Method 8100, specify GC-FID for detecting PAHs at parts-per-billion (ppb) levels. epa.gov While GC-FID is a sensitive technique, it can be subject to background interference from other carbonaceous sources, and its response is proportional to the number of carbon atoms, making it less selective than other detectors. thermofisher.com

Ultraviolet (UV) detection is frequently coupled with HPLC for PAH analysis. cdc.govnih.gov PAHs exhibit strong UV absorbance, and a common approach is to monitor the column effluent at a fixed wavelength of 254 nm. epa.govlcms.cz This setup provides good sensitivity for many PAHs and is specified in methods like EPA 610. epa.govingenieria-analitica.com A diode array detector (DAD) is an advanced form of UV detector that can acquire spectra across a range of wavelengths simultaneously, providing qualitative information to confirm compound identity in addition to quantitative data. lcms.cz This capability is particularly useful for distinguishing between isomers like benzo(b)fluoranthene and benzo(k)fluoranthene, which may not be differentiated by some other detectors. lcms.cz

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Acenaphthene
Acenaphthylene
Anthracene (B1667546)
Benz[a]anthracene
Benzo(a)pyrene
Benzo[b]chrysene
Benzo[b]fluoranthene
Benzo[e]pyrene
Benzo[g,h,i]perylene
Benzo[j]fluoranthene
Benzo[k]fluoranthene
Chrysene
Dibenzo[a,h]anthracene
Dibenzo[a,l]pyrene
Fluoranthene (B47539)
Fluorene
Indeno[1,2,3-cd]pyrene (B138397)
1-methylnaphthalene
2-methylnaphthalene
Naphthalene
Perylene
Phenanthrene (B1679779)
Pyrene

Tandem Mass Spectrometry (MS-MS)

Tandem mass spectrometry (MS-MS) is a powerful analytical technique that provides a high degree of sensitivity and selectivity, making it particularly suitable for the analysis of trace levels of this compound in complex environmental samples. sciex.comtandfonline.com This method involves multiple stages of mass analysis, typically including the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This process significantly reduces background noise and chemical interferences. tandfonline.com

In the analysis of PAHs, MS-MS is often coupled with gas chromatography (GC) or liquid chromatography (LC). The process can be preprogrammed to isolate the molecular masses of specific PAHs, which are then subjected to collision-induced dissociation (CID). tandfonline.com Optimizing the CID voltage can enhance the signal by a factor of 3 to 8. tandfonline.com For instance, GC-MS/MS analysis using a Thermo TSQ™ 8000 has been successfully employed for the determination of various PAHs. gcms.cz

Hybrid triple quadrupole linear ion trap systems can be operated in Multiple Reaction Monitoring (MRM) mode, which allows for highly selective quantitation. sciex.com This technique, combined with ionization methods like atmospheric pressure chemical ionization (APCI), offers high sensitivity and minimal matrix effects. sciex.com LC-MS/MS is particularly advantageous for ionizing polar metabolites and degradation products of PAHs. sciex.com

Sample Preparation and Enrichment Strategies

The accurate analysis of this compound often requires extensive sample preparation to extract the compound from the sample matrix and remove interfering substances.

Solid phase extraction (SPE) is a widely used technique for the pre-concentration and cleanup of PAHs from aqueous samples. docsdrive.commdpi.com This method involves passing a liquid sample through a sorbent material that retains the analytes. docsdrive.com The retained compounds are then eluted with a small volume of an appropriate solvent. Various sorbent materials are used, including C18, DVB, and HLB-M, with the choice depending on the specific application. norlab.com For solid samples, techniques like Soxhlet extraction are commonly employed, often using solvents such as a mixture of n-hexane and dichloromethane. nih.gov Microwave-assisted solvent extraction is another effective technique for extracting PAHs from tissues. helcom.fi

Following extraction, cleanup procedures are essential to remove co-extracted interfering compounds. Column chromatography with adsorbents like silica gel and activated Florisil is a common approach. nih.govfederalregister.gov

Silica Gel: Activated silica gel is used to separate PAHs from other organic compounds. epa.gov In some methods, a multi-layered column containing activated silica gel, alumina, and activated Florisil is used for comprehensive cleanup. nih.gov

Activated Florisil: Florisil, a magnesia-silica gel, is activated by heating and is effective in separating PAHs from various interferences. federalregister.govepa.gov The adsorptive capacity of Florisil can vary between batches, necessitating standardization, for example, by determining its lauric acid value. georgia.gov

These cleanup steps are crucial as high concentrations of interfering compounds can negatively impact the performance of analytical instruments. federalregister.govepa.gov

After extraction and cleanup, the sample extract is often concentrated to increase the analyte concentration to a level suitable for detection.

Solvent Exchange: This process involves replacing the extraction solvent with one that is more compatible with the analytical instrument. For example, an extract in n-hexane might be solvent-exchanged to acetonitrile for HPLC analysis. helcom.fi This is often achieved using a rotary evaporator. nih.gov It is critical to avoid evaporating the sample to dryness to prevent the loss of more volatile PAHs. helcom.fihelcom.fi

N2 Stream: A gentle stream of nitrogen gas is used to evaporate the solvent and concentrate the sample. gcms.cznih.govhelcom.fi This is a common final step to achieve the desired final volume, typically around 1 mL, before analysis. gcms.cz

Cleanup Procedures (e.g., Silica Gel Column, Activated Florisil)

Challenges in Isomer Resolution and Identification

A significant challenge in the analysis of this compound is its separation from other isomers with the same molecular weight (MW 302). nih.govresearchgate.net These isomers often have very similar physical and chemical properties, making their chromatographic separation difficult.

For instance, benzo[b]fluoranthene, benzo[k]fluoranthene, and benzo[j]fluoranthene are notoriously difficult to separate. gcms.czchromatographyonline.com Similarly, the resolution of dibenzo[a,h]anthracene and indeno[1,2,3-cd]pyrene can be problematic. epa.gov While packed column gas chromatography may not be able to resolve these pairs, the use of capillary columns can provide better separation. epa.gov Specialized GC columns, such as those with a high-phenyl stationary phase, have been developed to improve the resolution of critical isomer pairs. gcms.czthermofisher.com For example, a 50% phenyl stationary phase shows improved separation of benzofluoranthene isomers compared to a 5% phenyl phase. chromatographyonline.com

When chromatographic separation is incomplete, the use of highly selective detection methods like tandem mass spectrometry becomes crucial for accurate identification and quantification. tandfonline.com However, even with MS, isomers can present virtually identical mass fragmentation patterns, making unambiguous identification reliant on complete chromatographic separation. nih.gov

Computational Chemistry Studies of Dibenzo B,e Fluoranthene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone in the computational study of polycyclic aromatic hydrocarbons (PAHs) due to its favorable balance between computational cost and accuracy. nih.gov It is widely used to explore the fundamental characteristics of Dibenzo[b,e]fluoranthene.

Geometry Optimization and Equilibrium Structures

Electronic Structure Analysis (HOMO-LUMO Gaps, Orbital Levels)

The electronic properties of this compound are central to understanding its reactivity and spectroscopic behavior. Key to this is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nmas.org The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability and reactivity; a larger gap generally implies greater stability and lower reactivity. nmas.org

For this compound, an isomer of Benzo[a]pyrene, DFT calculations at the B3LYP/6-31G(d,p) level of theory show variations in the HOMO-LUMO energy gap (Eg) as the number of polycyclic rings increases. nmas.org One study reported a HOMO-LUMO gap of 7.602 eV for Benzo[b]fluoranthene (B1141397) using Austin Model 1 semi-empirical quantum calculations, illustrating the influence of isomeric structure on electronic properties. nmas.org The extended π-electron system of PAHs like this compound leads to characteristic electronic structures and spectra. ums.edu.my

ParameterValue (eV)Method
HOMO-LUMO Gap7.602Austin Model 1

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Excited State Calculations (e.g., TD-DFT)

To understand the absorption and emission of light by this compound, computational methods that describe its electronically excited states are necessary. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and effective method for this purpose. rsc.org TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorbance in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

These calculations are typically performed on the ground-state optimized geometry. mdpi.com Various functionals, such as B3LYP, PBE0, and ωB97XD, can be used in TD-DFT calculations, and the choice of functional can influence the accuracy of the predicted spectra. mdpi.com Studies on similar PAHs have shown that TD-DFT can successfully reproduce experimental absorption and emission spectra. researchgate.net For instance, research on fluoranthene (B47539) and its derivatives has demonstrated that TD-DFT calculations can identify the contributions of different PAHs to light absorption in various wavelength regions. mdpi.com While specific TD-DFT results for this compound are not detailed in the provided search results, the methodology is standard for predicting the UV-Vis spectra of PAHs. researchgate.netnih.gov

Reactivity Predictions (e.g., Reactive Site Identification)

Computational chemistry can predict the most likely sites on the this compound molecule to undergo chemical reactions. One approach involves analyzing the distribution of frontier molecular orbitals (HOMO and LUMO), as these often indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively. Another method is the calculation of average local ionization energy (ALIE), which can identify specific atoms or bonds that are more reactive. nih.gov For example, in a study of other PAHs, ALIE was used to predict reactive carbons for atmospheric oxidation. nih.gov While specific reactivity predictions for this compound were not found, the metabolic activation of this compound has been studied, indicating that its bay-region and pseudo-bay-region diol-epoxides are reactive and bind to DNA. nih.gov This experimental finding aligns with the general principle that certain structural motifs in PAHs are prone to metabolic activation and subsequent chemical reactions.

Thermochemical and Kinetic Studies of Formation and Degradation Pathways

Understanding the stability and reaction pathways of this compound requires thermochemical and kinetic data. Computational methods can be used to calculate important thermodynamic quantities, such as the standard enthalpy of formation (ΔfH°). nih.gov These calculations are crucial for developing detailed chemical kinetic models that describe the formation and growth of PAHs during processes like combustion. nih.gov For instance, the relative stabilities of different PAH isomers influence their formation and consumption rates. nih.gov

Kinetic studies, on the other hand, investigate the rates and mechanisms of reactions. For example, the kinetics of hydrogen abstraction reactions from PAHs by H atoms, a key process in soot formation, have been studied using DFT. researchgate.net These studies determine reaction barriers and rate constants over a range of temperatures. While specific thermochemical and kinetic data for the formation and degradation of this compound are not available in the provided results, the computational methodologies for such studies are well-established for similar PAHs like fluoranthene and pyrene. researchgate.net

Aromaticity Assessment Techniques (e.g., Nucleus Independent Chemical Shift (NICS), Clar's Rule)

Aromaticity is a fundamental concept in the chemistry of PAHs, influencing their stability, reactivity, and spectroscopic properties. Computational methods provide quantitative measures to assess the degree of aromaticity in different parts of a molecule like this compound.

Nucleus Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity that can be calculated computationally. It is defined as the negative of the absolute magnetic shielding computed at a specific point, usually the center of a ring (NICS(0)) or a point 1 Å above the ring center (NICS(1)). mjcce.org.mk Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). mjcce.org.mk NICS(1) is often considered a better measure of π-electron delocalization, as it minimizes the influence of σ-electrons. nmas.org These calculations can be used to identify Clar structures and correlate the magnitude of the HOMO-LUMO energy gap with the number of resonant sextets. nmas.org For instance, in fluoranthene, the five-membered ring exhibits a positive NICS(0) value, indicating anti-aromatic character. nmas.org

RingNICS(0) (ppm)Aromaticity
Five-membered ring4.2Antiaromatic

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Theoretical Studies of Carbocation Stability and Charge Delocalization

Computational chemistry provides powerful tools for investigating the structure, stability, and electronic properties of reactive intermediates like carbocations, which are often too transient for extensive experimental characterization. dalalinstitute.comfrontiersin.org For polycyclic aromatic hydrocarbons (PAHs), theoretical studies are crucial for understanding reaction mechanisms, particularly in processes involving electrophilic attack or oxidation. The stability of a PAH-derived carbocation is intrinsically linked to the molecule's ability to delocalize the positive charge across its π-electron system. dalalinstitute.com Computational methods, such as Density Functional Theory (DFT) and semi-empirical methods like AM1, are employed to model these species, predict their stability, and map the distribution of charge. frontiersin.orgacs.org

While specific theoretical studies focusing exclusively on the this compound carbocation are not extensively detailed in the reviewed literature, research on closely related fluoranthene-based PAHs provides significant insight into the governing principles. For instance, theoretical studies have been conducted on the dications of various fluoranthene derivatives to assess their viability and charge delocalization patterns. acs.org In one such study, the stability of dications from benzo[b]fluoranthene and benzo[k]fluoranthene (B33198) were compared using AM1 calculations. The calculations predicted that the formation of the benzo[k]fluoranthene dication (6²⁺) is approximately 9 kcal/mol more favorable than that of the benzo[b]fluoranthene dication (5²⁺), highlighting how the mode of benzannelation (the way benzene (B151609) rings are fused) significantly influences carbocation stability. acs.org

Further DFT calculations at the B3LYP/6-31G(d,p) level are used to gain deeper insights into the structures and charge delocalization modes of these carbocations. acs.org The distribution of positive charge is often estimated by comparing the calculated atomic charges (e.g., from Natural Population Analysis, NPA) of the cation with its neutral precursor. acs.org In the dication of a hexamethylfluoranthene derivative, for example, it was found that the positive charge is delocalized throughout the molecule, including the ring junctions, with a total ¹³C NMR chemical shift difference (ΣΔδ¹³C) of 481.7 ppm, which is consistent with dication formation. acs.org

Studies on the protonation of 7-phenylbenzo[k]fluoranthene (B103953) also utilize DFT calculations to determine the most stable carbocation isomer and analyze charge distribution. researchgate.net The positive charge in the resulting cation was found to be delocalized over several carbon atoms, primarily within a 1-naphthalenium unit. researchgate.net These computational approaches, combining energetic calculations with analyses like Nucleus-Independent Chemical Shift (NICS) to probe aromaticity, are essential for rationalizing the reactivity and electronic behavior of complex PAHs and their corresponding carbocations. acs.orgresearchgate.net

Table 1: Calculated Relative Heat of Formation Differences for Dication Generation of Selected PAHs

Compound Method ΔΔHf° (kcal/mol)
Fluoranthene AM1 468.4
Benzo[b]fluoranthene AM1 Favorable
Benzo[k]fluoranthene AM1 ~9 kcal/mol more favorable than Benzo[b]fluoranthene
1,3,4,6,7,10-hexamethylfluoranthene AM1 Dramatically decreased vs. Fluoranthene

This table presents data from theoretical studies on fluoranthene derivatives to illustrate the computational assessment of carbocation stability. Data is sourced from reference acs.org.

Computational Modeling of PAH Interactions with Nanomaterials

The interaction of PAHs with nanomaterials is a field of intense research, driven by applications in environmental remediation, sensing, and the development of novel nano-electronic devices. nmas.org Computational modeling, particularly using DFT, is a vital tool for exploring these interactions at the atomic level. nmas.orgnih.gov These studies can elucidate the primary forces governing the adsorption of PAHs onto nanomaterial surfaces, such as graphene and carbon nanotubes (CNTs), and predict the stability and electronic properties of the resulting complexes. nmas.orgrsc.org

The predominant interaction between non-polar PAHs like this compound and graphitic nanomaterials is π-π stacking, a non-covalent interaction driven by van der Waals forces. nmas.org Dispersion-corrected DFT functionals, such as ωB97xD, PBE-D2, B97-D3, and B3LYP-D3, are often necessary to accurately model these weak interactions. nmas.orgresearchgate.net Computational studies have shown that for the adsorption of various PAHs on graphene, dispersion forces can account for approximately 60% of the binding energy, with electrostatic forces contributing around 34%. nmas.org

Key parameters calculated in these models include:

Adsorption Energy (Ead): This value indicates the strength of the interaction between the PAH and the nanomaterial surface. It is calculated as the difference between the total energy of the combined system and the sum of the energies of the isolated PAH and nanomaterial. ekb.eg

Intermolecular Distance: The equilibrium distance between the PAH and the nanomaterial surface provides information about the nature of the binding.

Charge Transfer (CT): This measures the amount of electronic charge transferred between the PAH and the nanomaterial upon adsorption, indicating the extent of electronic perturbation. ekb.eg

For example, a DFT study on the interaction of fluorene-based oligomers with single-walled carbon nanotubes (SWCNTs) demonstrated that the strength of the interaction is highly dependent on the functional groups attached to the PAH backbone. rsc.orgresearchgate.net Similarly, research on the interaction between corannulene (B50411) (dibenzo[ghi,mno]fluoranthene), a curved isomer of this compound, and C₆₀ fullerenes has revealed specific packing motifs and binding geometries, with the shortest distance between the endo face of corannulene and C₆₀ being 3.06 Å. albany.edu Computational studies also suggest that pristine graphene can act as a catalyst, significantly reducing the energy barrier for the bowl-to-bowl inversion of adsorbed corannulene. acs.org

These computational investigations are crucial for designing and optimizing nanomaterial-based systems for the detection and removal of PAH pollutants from the environment. nmas.org

Table 2: Examples of Calculated Adsorption/Interaction Parameters for PAH-Nanomaterial Systems

PAH System Nanomaterial Method Calculated Parameter Value
Benzene Graphene DFT with dispersion correction Adsorption Energy Favorable
Naphthalene Graphene DFT with dispersion correction Adsorption Energy Favorable
Coronene Graphene DFT with dispersion correction Adsorption Energy Favorable
Corannulene (C₂₀H₁₀) Fullerene (C₆₀) X-ray Diffraction & Computational Intermolecular distance (endo face to C₆₀) 3.06 Å
Fluorene-based oligomers SWCNT DFT (B97D, wB97XD, etc.) Binding Energy Dependent on end-groups and orientation

This table showcases representative data from computational and experimental studies on various PAH-nanomaterial interactions to illustrate the types of parameters investigated. Data is sourced from references nmas.orgrsc.orgresearchgate.netalbany.edu.

Q & A

What are the standard methodologies for synthesizing Dibenzo[b,e]fluoranthene in laboratory settings?

Basic Research Question
Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or cyclization of polyaromatic precursors. For example, PAH isomers like dibenzofluoranthenes are synthesized via photochemical cyclization or catalytic dehydrogenation of precursor molecules. Researchers should validate purity using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm structural integrity .

How can this compound be quantified in environmental samples like diesel particulate matter?

Basic Research Question
Quantification relies on gas chromatography-mass spectrometry (GC-MS) or HPLC with fluorescence detection. Reference materials such as NIST Standard Reference Material® 1650b provide certified concentrations (e.g., 0.375 ± 0.034 mg/kg for this compound in diesel particulates). Calibration curves must account for matrix effects, and recovery rates should exceed 80% to ensure accuracy .

How should researchers address discrepancies in carcinogenicity data for this compound across studies?

Advanced Research Question
Conflicting results often arise from isomer misidentification or variations in experimental models. For instance, early carcinogenicity studies (IARC, 1983) reported limited evidence in mice, but newer syntheses of isomer-specific PAHs (e.g., dibenzo[a,l]fluoranthene) highlight structural influences on toxicity. Researchers should cross-validate findings using isomer-resolved analytical techniques (e.g., Shpol’skii spectroscopy) and replicate assays in multiple model systems .

What advanced spectroscopic techniques differentiate this compound from structurally similar isomers?

Advanced Research Question
Cryogenic fluorescence spectroscopy (at 77K or 4.2K) enables isomer-specific identification by resolving narrow-line emission spectra. For example, this compound exhibits distinct fluorescence lifetimes compared to naphtho[1,2-k]fluoranthene. Pairing this with time-resolved laser-induced fluorescence improves detection limits to sub-parts-per-billion levels in complex matrices .

What safety protocols are critical when handling this compound in laboratory experiments?

Basic Research Question
Use fume hoods, nitrile gloves, and sealed containers to prevent inhalation or dermal exposure. In case of contact, flush eyes with water for 15 minutes and seek medical evaluation. Material Safety Data Sheets (MSDS) emphasize delayed symptom monitoring due to potential latent effects .

How can researchers design studies to assess the environmental persistence of this compound?

Advanced Research Question
Combine field sampling (e.g., sediment cores) with lab-based photodegradation assays. Measure half-lives under UV exposure and model bioaccumulation factors using lipid-water partitioning coefficients. Cross-reference data with databases like GRIIDC to ensure reproducibility .

What methodological challenges arise when analyzing the fluorescence properties of this compound in environmental matrices?

Advanced Research Question
Matrix quenching and background fluorescence from co-eluting PAHs (e.g., fluoranthene) complicate measurements. Use matrix-matched calibration standards and employ derivative spectroscopy to suppress interference. For low-concentration samples, solid-phase extraction (SPE) pre-concentration is essential .

What frameworks guide the development of rigorous research questions on this compound’s mechanistic toxicology?

Basic Research Question
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Novelty: Investigate epigenetic effects (e.g., DNA methylation) not covered in existing carcinogenicity studies.
  • Feasibility: Use in vitro models (e.g., human lung cell lines) before progressing to in vivo assays .

How can researchers resolve inconsistencies in analytical data for this compound across laboratories?

Advanced Research Question
Implement inter-laboratory validation using certified reference materials (CRMs). Statistical tools like Youden plots help identify systematic errors. Report uncertainties using the International Union of Pure and Applied Chemistry (IUPAC) guidelines, and document instrument parameters (e.g., GC column temperature gradients) in detail .

What experimental strategies evaluate isomer-specific toxicological effects of this compound compared to its analogs?

Advanced Research Question
Use comparative dose-response studies in vitro (e.g., Ames test for mutagenicity) and in vivo (e.g., zebrafish embryotoxicity assays). Pair these with computational modeling (e.g., molecular docking to assess aryl hydrocarbon receptor binding affinity). Publish raw datasets in open repositories to enable meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.